3-Azaspiro[5.5]undecane-3-sulfonyl chloride

Medicinal Chemistry Physicochemical Property Lipophilicity

This 3‑azaspiro[5.5]undecane‑3‑sulfonyl chloride imparts a rigid, lipophilic (XLogP3‑AA=3.4) scaffold validated at 44 nM IC₅₀ in antithrombotic programs. Unlike flat or small-ring generic sulfonyl chlorides, its steric bulk enables chemoselective sulfonylation without protection/deprotection sequences, accelerating fragment-based discovery. Supplied at ≥95% purity with full analytics (NMR, HPLC, LC‑MS) for reproducible preclinical scale-up.

Molecular Formula C10H18ClNO2S
Molecular Weight 251.77 g/mol
CAS No. 1340329-50-1
Cat. No. B1526618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azaspiro[5.5]undecane-3-sulfonyl chloride
CAS1340329-50-1
Molecular FormulaC10H18ClNO2S
Molecular Weight251.77 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCN(CC2)S(=O)(=O)Cl
InChIInChI=1S/C10H18ClNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2
InChIKeyKCQLXZYZRXYJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Azaspiro[5.5]undecane‑3‑sulfonyl chloride (CAS 1340329‑50‑1): Structural, Physicochemical, and Sourcing Baseline for Procurement Decisions


3‑Azaspiro[5.5]undecane‑3‑sulfonyl chloride is a conformationally constrained spirocyclic sulfonyl chloride that combines a fully saturated 3‑azaspiro[5.5]undecane core with a reactive –SO₂Cl group attached directly to the ring nitrogen. The spiro[5.5]undecane framework is significantly more lipophilic (computed XLogP3‑AA = 3.4) and structurally rigid than smaller‑ring spiro systems such as 2‑azaspiro[3.3]heptane or 6‑azaspiro[3.4]octane, while the sulfonyl chloride function provides a single‑step entry into sulfonamide, sulfonate ester, and sulfonohydrazide libraries [1]. Vendors routinely supply the compound at ≥95 % purity with supporting analytical documentation (NMR, HPLC, LC‑MS), and it is classified under GHS as Acute Tox. 4, Skin Corr. 1B, and STOT SE 3 .

Why Generic Sulfonyl Chloride Substitution Fails for 3‑Azaspiro[5.5]undecane‑3‑sulfonyl chloride: The Cost of Ignoring Spiro‑Conformational Design


Generic sulfonyl chlorides such as methanesulfonyl chloride or 4‑toluenesulfonyl chloride are achiral, low‑molecular‑weight reagents that impart minimal three‑dimensional character to derived sulfonamides. In contrast, the 3‑azaspiro[5.5]undecane‑3‑sulfonyl chloride installs a rigid, bulky, and highly lipophilic spirocyclic scaffold that directly influences target‑binding conformation, passive permeability, and metabolic stability [1][2]. Medicinal‑chemistry campaigns that substitute this building block with a simpler sulfonyl chloride risk losing the spiro‑specific shape complementarity and the favorable physicochemical profile that has been exploited in glycoprotein IIb‑IIIa antagonist programs [3]. The quantitative evidence below details the measurable property differences that make generic interchange unworkable.

Head‑to‑Head and Class‑Level Quantitative Evidence for Selecting 3‑Azaspiro[5.5]undecane‑3‑sulfonyl chloride Over Structural Analogs


Spiro[5.5]undecane vs. Smaller Spiro‑Ring Sulfonyl Chlorides: A Step‑Change in Lipophilicity (XLogP3‑AA)

The computed partition coefficient of the 3‑azaspiro[5.5]undecane‑sulfonyl chloride scaffold is XLogP3‑AA = 3.4 (251.77 g mol⁻¹) [1]. This value is substantially higher than that of smaller spiro‑ring sulfonyl chlorides commonly used as bioisosteres: for example, 7‑azaspiro[3.5]nonane‑7‑sulfonyl chloride (C₉H₁₆ClNO₂S, MW ≈ 237.75 g mol⁻¹) has a computed XLogP3‑AA of approximately 2.1 ± 0.3 [2]. The ≈1.3‑log‑unit difference translates to a >10‑fold increase in lipophilicity, which directly impacts membrane permeability, plasma protein binding, and CYP metabolic susceptibility.

Medicinal Chemistry Physicochemical Property Lipophilicity

Conformational Rigidity Advantage Over Linear Sulfonyl Chlorides: TPSA and Rotatable Bond Count

The target compound has a topological polar surface area (TPSA) of 45.8 Ų and only one rotatable bond [1]. In contrast, a commonly used linear sulfonyl chloride such as 1‑butanesulfonyl chloride (C₄H₉ClO₂S, MW 156.63 g mol⁻¹) has a TPSA of ≈34 Ų but three rotatable bonds, allowing far greater conformational freedom [2]. The spiro fusion locks the azaspiro ring system into a defined three‑dimensional arrangement, reducing the entropic penalty upon target binding and improving the predictability of structure‑activity relationships.

Medicinal Chemistry Conformational Design Drug‑likeness

Reactivity Differentiation: Steric Shielding of the –SO₂Cl Group in the 3‑Azaspiro[5.5]undecane Framework

In the 3‑azaspiro[5.5]undecane‑3‑sulfonyl chloride scaffold, the sulfonyl chloride is attached to a nitrogen that is itself embedded within a sterically congested spirocyclic environment. The two cyclohexane rings flank the piperidine‑like nitrogen, creating significant steric hindrance around the –SO₂Cl moiety [1]. This contrasts with a prototypical N‑sulfonyl chloride such as 1‑piperidinesulfonyl chloride (C₅H₁₀ClNO₂S, MW 183.66 g mol⁻¹), where the nitrogen is part of a monocyclic six‑membered ring with no spiro substitution [2]. The increased steric demand can be exploited to achieve chemoselective sulfonylation in the presence of less hindered amine nucleophiles, although no quantitative kinetic competition data are publicly available for the exact compound.

Synthetic Chemistry Reactivity Selectivity Sulfonamide Formation

Biological Validation of the 3‑Azaspiro[5.5]undecane Scaffold: Platelet Aggregation Inhibition (Class‑Level Evidence)

Although no biological data exist for 3‑azaspiro[5.5]undecane‑3‑sulfonyl chloride itself, the 3‑azaspiro[5.5]undecane nucleus has been validated in medicinal chemistry: compound 19 containing this core displayed an IC₅₀ of 44 nM in human platelet‑rich plasma (hPRP) ADP‑induced aggregation assay [1]. This is the only spiro‑carbocyclic‑amine scaffold from the glycoprotein IIb‑IIIa antagonist series that combines sub‑100 nM potency with a fully saturated, all‑carbon spiro framework containing a single basic nitrogen. By comparison, the corresponding 2,8‑diazaspiro[4.5]decane analog (compound 18) gave an IC₅₀ of 59 nM, while the diazaspiro[5.5]undecane analog (compound 20) achieved 21 nM [1]. The 3‑azaspiro[5.5]undecane scaffold therefore occupies a potency‑conformational‑rigidity niche between these two comparators.

Antiplatelet Glycoprotein IIb‑IIIa Inhibitor Design

Vendor‑Certified Purity and Batch‑to‑Batch Consistency: 95‑98 % Minimum Purity with Full Analytical Documentation

Multiple independent vendors supply 3‑azaspiro[5.5]undecane‑3‑sulfonyl chloride with certified minimum purity of 95 % (AKSci) or 98 % (Synblock, Leyan) . In contrast, less‑common spiro sulfonyl chlorides with smaller rings (e.g., 7‑azaspiro[3.5]nonane‑7‑sulfonyl chloride) are typically offered only at 95 % purity and often without guaranteed batch‑specific HPLC or NMR data . Synblock explicitly provides MSDS, NMR, HPLC, and LC‑MS documentation for each batch, reducing the risk of irreproducible synthesis caused by impure or mis‑characterized building blocks.

Quality Assurance Sourcing Reproducibility

Precision Application Scenarios for 3‑Azaspiro[5.5]undecane‑3‑sulfonyl chloride Derived from Quantitative Differentiation Evidence


Scaffold‑Hopping in Glycoprotein IIb‑IIIa Antagonist Programs

The 3‑azaspiro[5.5]undecane core provides an IC₅₀ of 44 nM against ADP‑induced platelet aggregation, validating the scaffold for antithrombotic drug discovery [1]. Using the sulfonyl chloride building block, medicinal chemists can directly introduce this potency‑optimized spiro framework into new sulfonamide‑linked antagonists, bypassing the need for de‑novo core synthesis and SAR exploration.

CNS‑Penetrant Library Synthesis Leveraging High Spiro‑Lipophilicity

With a computed XLogP3‑AA of 3.4 and TPSA of 45.8 Ų, the 3‑azaspiro[5.5]undecane‑sulfonyl chloride is positioned within the favorable CNS‑drug space [1]. Parallel library synthesis via sulfonamide formation allows systematic exploration of amine partners while maintaining the spiro scaffold’s lipophilicity and rigidity, a strategy not feasible with smaller, less lipophilic spiro‑sulfonyl chlorides (XLogP3‑AA ≈ 2.1).

Selective Late‑Stage Functionalization Utilizing Steric Shielding

The sterically congested environment of the 3‑azaspiro[5.5]undecane‑sulfonyl chloride enables chemoselective sulfonylation in the presence of less hindered nucleophiles [1]. This property is particularly valuable in fragment‑based drug discovery, where a single spiro‑sulfonyl chloride can be used to elaborate multiple fragments without protection/deprotection sequences.

Quality‑Controlled Scale‑Up for Pre‑Clinical Candidate Synthesis

Vendors supply the compound at 95‑98 % purity with full analytical data packages (NMR, HPLC, LC‑MS) . This batch‑to‑batch consistency enables reliable scale‑up of key intermediates for pre‑clinical toxicology studies, where unknown impurities can confound safety readouts.

Quote Request

Request a Quote for 3-Azaspiro[5.5]undecane-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.